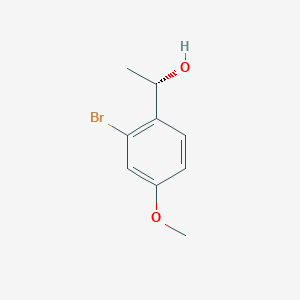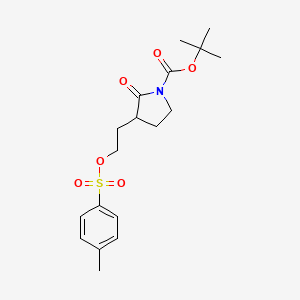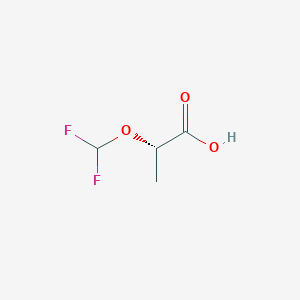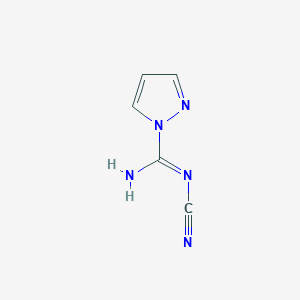
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
Descripción general
Descripción
4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds . It has the linear formula CH3OC6H4CH2CH2NH2 .
Synthesis Analysis
4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine), and organopolyphosphazenes .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenethylamine is represented by the SMILES string COc1ccc(CCN)cc1 . The InChI key is LTPVSOCPYWDIFU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
4-Methoxyphenethylamine is a liquid at room temperature. It has a refractive index of 1.538 (lit.) and a density of 1.031 g/mL at 20 °C (lit.) . It has a boiling point of 138-140 °C/20 mmHg (lit.) and 254-256 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of various other compounds. For instance, it has been used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one, which further led to the synthesis of antimicrobial compounds (Sherekar, Kakade, & Padole, 2021).
Metabolic Pathways
- Research has explored its metabolism in biological systems, like in rats, identifying various metabolites and studying their pathways (Kanamori et al., 2002).
Organometallic Chemistry
- In the field of organometallic chemistry, derivatives of this compound have been activated and used to synthesize various organometallic complexes, which have potential applications in catalysis and material science (Bustelo et al., 2007).
Anticancer Research
- It has been a key compound in the synthesis of novel anticancer agents. For example, its derivative played a crucial role in the development of a potent antiproliferative agent, PVHD303, which showed significant activity in disrupting microtubule formation and inhibiting tumor growth in vivo (Suzuki et al., 2020).
Environmental Chemistry
- In environmental chemistry, derivatives of this compound, like methoxychlor, have been studied for their dechlorination by bacterial species, indicating their role in environmental degradation and bioremediation processes (Satsuma & Masuda, 2012).
Stereochemistry and Asymmetric Synthesis
- The compound has been used in the study of stereochemistry and asymmetric synthesis. Research has been conducted on the synthesis of enantiomerically pure derivatives, which is significant in developing chiral drugs and other bioactive molecules (Zhang et al., 2014).
NMR Spectroscopy
- It has been used in NMR spectroscopy studies to differentiate prochiral protons, which is crucial in understanding molecular structures and dynamics (Coxon, Cambridge, & Nam, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(2-bromo-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSRKRHXCIJRN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)


![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)



![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)

